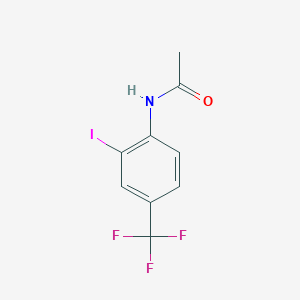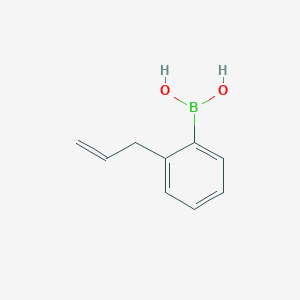
2-Allylphenylboronic acid
Descripción general
Descripción
2-Allylphenylboronic acid is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. It is a boronic acid derivative that contains an allyl group and a phenyl group, making it a versatile compound that can be used in various chemical reactions.
Aplicaciones Científicas De Investigación
Fungicidal Properties
2-Allylphenol, a structural analog of 2-Allylphenylboronic acid, has been found effective as a fungicide. Studies have shown its inhibitory effects on fungal diseases in crops like tomatoes, strawberries, and apples. It's particularly effective against Botrytis cinerea, a fungus causing grey mould on fruits, and Magnaporthe oryzae, responsible for rice blast disease. The fungicidal mechanism involves inducing cyanide-resistant respiration in fungi and depleting their ATP content, thus inhibiting their growth and energy generation system (Gong et al., 2009).
Development of Sensitive Detection Methods
To ensure safe levels of 2-Allylphenol in food, a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) was developed. This method is effective in detecting residues of 2-Allylphenol in strawberries, providing a sensitive and specific way to monitor and control its levels in agricultural products, ensuring food safety (Xia et al., 2010).
Metabolism and Biodegradation
The metabolism of 2-Allylphenol in fungi like Rhizoctonia cerealis was investigated to understand its environmental degradation post-application. This study found that 2-Allylphenol undergoes biotransformation in the fungus, leading to various metabolites. Understanding this pathway is vital for assessing the environmental impact of this fungicide and its degradation products (Qu et al., 2014).
Catalytic Applications in Organic Chemistry
Boronic acids, including 2-Allylphenylboronic acid, are used in various organic reactions. For example, they can catalyze the Friedel-Crafts reactions, an essential process in organic synthesis. This reaction is environmentally friendly, producing water as the only byproduct, and uses commercially available, stable catalysts (McCubbin et al., 2010).
Antifungal Activity of Derivatives
Derivatives of 2-Allylphenol, which structurally relate to 2-Allylphenylboronic acid, have shown potent antifungal activities against various plant pathogens. This research helps in developing new fungicides with effective control over fungal diseases in agriculture (Qu et al., 2017).
Biomedical Applications
Phenylboronic acids and their derivatives have promising applications in drug delivery systems and biosensors. Their ability to form reversible complexes with polyols, like sugars, makes them suitable for therapeutic and diagnostic applications in medicine (Lan & Guo, 2019).
Propiedades
IUPAC Name |
(2-prop-2-enylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7,11-12H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXVSBFAUEHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC=C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,6aS)-tert-Butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B3263287.png)
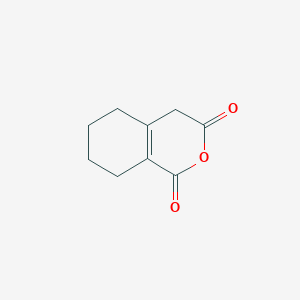
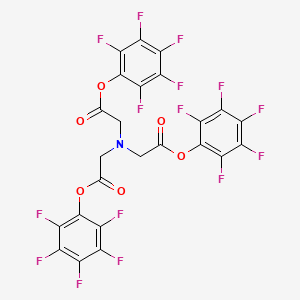
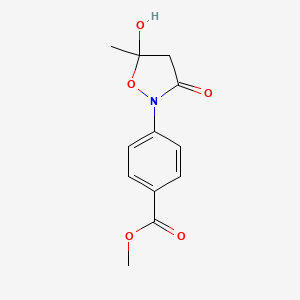
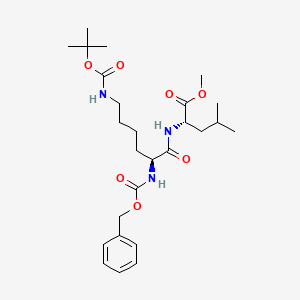
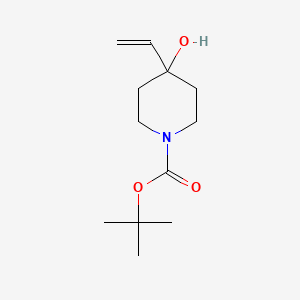
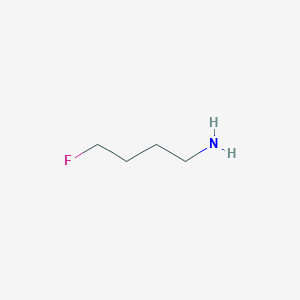
![(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)
-](/img/structure/B3263331.png)
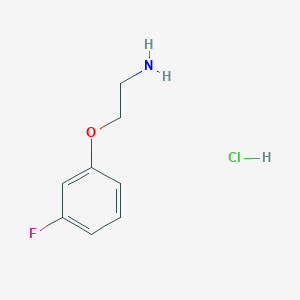
![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)

